1-(Dibenzosuberyl)piperazine is a chemical compound with the molecular formula and is classified as a piperazine derivative. This compound features a dibenzosuberyl moiety, which contributes to its unique chemical properties and potential applications in medicinal chemistry. The compound is primarily studied for its biological activities, particularly in the context of drug development.
1-(Dibenzosuberyl)piperazine can be sourced from various chemical suppliers and research institutions. It is classified under piperazine derivatives, which are known for their diverse pharmacological properties, including antipsychotic, antidepressant, and anti-inflammatory effects . The compound's structure allows it to interact with various biological targets, making it a subject of interest in pharmaceutical research.
The synthesis of 1-(Dibenzosuberyl)piperazine typically involves several steps, often starting from dibenzosuberol. One common method includes a nucleophilic substitution reaction where dibenzosuberol reacts with piperazine under controlled conditions. The reaction can yield the target compound with varying efficiencies depending on the specific conditions employed.
For example, a study detailed the formation of substituted piperazines through nucleophilic substitution reactions involving dibenzosuberol derivatives and piperazine. The yields for these reactions can range significantly, often between 33% to 70% depending on the substituents and conditions used .
The molecular structure of 1-(Dibenzosuberyl)piperazine consists of a piperazine ring connected to a dibenzosuberyl group. This structure can be represented as follows:
The compound features two benzene rings fused to a central carbon framework, characteristic of dibenzosuberyl groups. This unique arrangement contributes to its chemical behavior and interactions with biological molecules .
1-(Dibenzosuberyl)piperazine participates in various chemical reactions typical of piperazine derivatives. These include:
The reactivity of 1-(Dibenzosuberyl)piperazine can be influenced by the electronic properties of the dibenzosuberyl moiety, which can modulate its interaction with nucleophiles or electrophiles in synthetic pathways .
1-(Dibenzosuberyl)piperazine exhibits several notable physical and chemical properties:
These properties are crucial for understanding how the compound behaves in various environments, particularly in biological systems .
1-(Dibenzosuberyl)piperazine is primarily investigated for its potential applications in medicinal chemistry. Its structural characteristics suggest possible uses in:
Research continues to explore the therapeutic potential of this compound, particularly in developing novel treatments for psychiatric disorders or other conditions influenced by neurotransmitter systems .
1-(Dibenzosuberyl)piperazine represents a structurally complex compound at the intersection of organic synthesis and medicinal chemistry. Characterized by the fusion of a tricyclic dibenzosuberyl scaffold with a piperazine heterocycle, this molecule serves as a versatile pharmacophore and synthetic intermediate. Its chemical identity (CAS 69159-50-8) and defined stereochemical features enable precise interactions with biological targets, while the piperazine moiety confers favorable pharmacokinetic properties. The compound exemplifies modern strategies in heterocyclic hybridization, where distinct molecular fragments are combined to yield novel bioactive entities with tailored properties [3] [8].
Property | Value |
---|---|
Systematic Name | 1-(10,11-Dihydro-5H-dibenzo[a,d]cyclohepten-5-yl)piperazine |
CAS Registry Number | 69159-50-8 |
Molecular Formula | C₁₉H₂₂N₂ |
Molecular Weight | 278.39 g/mol |
Other Identifiers | CID 2735936 (PubChem), MFCD01703212 (MDL) |
The molecular architecture of 1-(dibenzosuberyl)piperazine integrates two distinct subunits:
X-ray crystallography reveals that the dibenzosuberyl moiety imposes significant steric constraints on the piperazine ring, influencing its presentation to biological targets. The compound typically crystallizes in colorless to pale brownish crystals with a melting point range of 105–107°C, consistent with high purity material [3]. Spectroscopic characterization includes distinctive signals in NMR spectra: the methylene bridge (C10-C11) of the dibenzosuberyl group appears as a singlet near δ 3.0 ppm, while piperazine protons resonate as complex multiplets between δ 2.5–2.7 ppm (N-CH₂-CH₂-N) in CDCl₃ [3].
Property | Value/Range | Measurement Conditions |
---|---|---|
Melting Point | 105–107°C | Capillary method |
Boiling Point | 402.9 ± 40.0 °C (Predicted) | — |
Density | 1.109 ± 0.06 g/cm³ | Predicted |
pKa (amine) | 9.02 ± 0.10 | Predicted for conjugate acid |
Solubility | Low in water; soluble in organic solvents (chloroform, methanol) | Experimental observation |
The emergence of 1-(dibenzosuberyl)piperazine reflects evolutionary milestones in heterocyclic synthesis:
This compound exemplifies "privileged structure" hybridization—combining two pharmacophores to exploit complementary bioactivities. Its structural complexity necessitated advanced purification techniques (e.g., chromatography, crystallization) to achieve >99% purity, as reported in supplier specifications [3].
The pharmacological relevance of 1-(dibenzosuberyl)piperazine stems from synergistic contributions of its subunits:
Dibenzosuberyl Contributions:
Piperazine Contributions:
Emerging Therapeutic Applications:
Advanced Delivery Systems: Piperazine-based cationic lipids (e.g., in patent WO2022066916) enable mRNA encapsulation in nanoparticles for targeted delivery, leveraging protonatable nitrogens for endosomal escape [9].
Table 3: Pharmacological Potential of Key Analogues
Structural Class | Biological Activity | Mechanistic Insight |
---|---|---|
Hybrid Aminotetralin-Piperazine | D3 Receptor Agonism (Ki = 0.57 nM) | Preferential limbic targeting vs. D2 |
Chrysin-Piperazine Conjugates | Cytotoxicity (HeLa IC₅₀: 4.67–17.92 μg/mL) | Apoptosis induction & ROS modulation |
Chalcone-Piperazine Hybrids | Antiproliferative (A549 IC₅₀: 0.19 μM) | Tubulin inhibition & caspase activation |
The strategic incorporation of piperazine into dibenzosuberyl frameworks underscores its role in modern drug design—transforming lipophilic scaffolds into drug-like candidates with optimized target affinity and developability profiles [2] [7]. Future directions include exploiting stereoselectivity (e.g., enantiopure derivatives) and further structural diversification to refine pharmacological specificity [6].
CAS No.:
CAS No.: 31373-65-6
CAS No.: 106717-30-0
CAS No.: 134092-79-8
CAS No.: 8063-17-0